molecular formula C11H8N2O3 B1426969 5-Phenoxypyrazine-2-carboxylic acid CAS No. 1342960-29-5

5-Phenoxypyrazine-2-carboxylic acid

Cat. No.: B1426969
CAS No.: 1342960-29-5
M. Wt: 216.19 g/mol
InChI Key: NPQJUGUURXSTII-UHFFFAOYSA-N
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Description

5-Phenoxypyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a phenoxy group and a carboxylic acid group

Mechanism of Action

Mode of Action

It is known that many carboxylic acid derivatives undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then reforms the carbonyl, ejecting the leaving group. This could potentially be a part of the interaction of 5-Phenoxypyrazine-2-carboxylic acid with its targets.

Biochemical Pathways

Carboxylic acid derivatives are known to play key roles in various biochemical pathways, including metabolism . They can participate in catabolic and anabolic reactions, which are essential for the breakdown and synthesis of important biomolecules in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of pyrazine-2,5-dicarboxylic acid.

    Reduction: Formation of 5-phenoxypyrazine-2-methanol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenoxypyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypyrazine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a phenoxy group.

    5-Methylpyrazine-2-carboxylic acid: Contains a methyl group instead of a phenoxy group.

    5-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a phenoxy group.

Uniqueness

5-Phenoxypyrazine-2-carboxylic acid is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

5-phenoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQJUGUURXSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342960-29-5
Record name 5-phenoxypyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester influence its fluorescence properties?

A1: While the research doesn't directly investigate this compound, it provides insights into similar phenoxypyrazine derivatives. The study demonstrates that the presence and position of electron-donating groups on the benzene ring significantly impact fluorescence intensity. Compounds with electron-donating substituents, particularly at the ortho and para positions, exhibited higher fluorescence intensity [, ]. This suggests that the phenoxy group in this compound methyl ester, with its electron-donating properties, plays a crucial role in its fluorescence behavior. Furthermore, the study highlights that molecular rigidity contributes to enhanced fluorescence, indicating that the planar structure of this compound methyl ester likely contributes to its fluorescence properties [, ].

Q2: What spectroscopic data confirms the structure of this compound methyl ester?

A2: The research confirms the structure of this compound methyl ester and related derivatives using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy [, ]. These techniques provide detailed information about the compound's structure, including the presence and arrangement of specific functional groups like the carboxylic acid methyl ester and the phenoxy group.

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